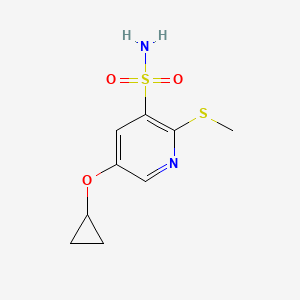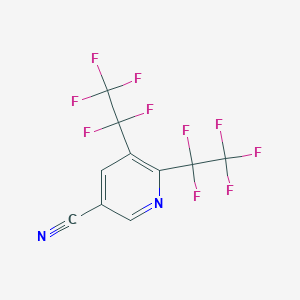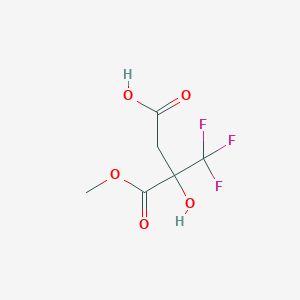![molecular formula C13H16ClNO4 B12113207 2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque est un composé organique synthétique connu pour ses diverses applications dans la recherche scientifique. Ce composé se caractérise par sa structure complexe, qui comprend un groupe chlorophénoxy, un groupe acétamido et un groupe acide méthylbutanoïque. Il a été étudié de manière approfondie pour son potentiel en tant qu’inhibiteur dans diverses voies biochimiques.
Méthodes De Préparation
La synthèse de l’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque implique généralement plusieurs étapes, en commençant par la préparation du dérivé d’acide chlorophénoxyacétique. Ceci est suivi par l’introduction du groupe acétamido par une réaction d’acylation. L’étape finale implique l’ajout du groupe acide méthylbutanoïque. Les méthodes de production industrielle utilisent souvent des conditions de réaction optimisées pour maximiser le rendement et la pureté, y compris l’utilisation de catalyseurs spécifiques et des conditions de température et de pression contrôlées .
Analyse Des Réactions Chimiques
L’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites, souvent en utilisant des réactifs comme le borohydrure de sodium.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophénoxy, conduisant à la formation de divers produits substitués.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme les amines et les thiols. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Le composé est étudié pour son potentiel en tant qu’inhibiteur d’enzymes et de protéines spécifiques, ce qui le rend précieux dans la recherche biochimique.
Médecine : La recherche a exploré ses applications thérapeutiques potentielles, en particulier dans l’inhibition des canaux ioniques et des récepteurs impliqués dans diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse d’autres produits chimiques industriels
Applications De Recherche Scientifique
2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it valuable in biochemical research.
Medicine: Research has explored its potential therapeutic applications, particularly in the inhibition of ion channels and receptors involved in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les canaux ioniques et les récepteurs. Il agit comme un inhibiteur en se liant à ces cibles et en bloquant leur activité. Cette inhibition peut affecter diverses voies cellulaires, conduisant à des modifications de la fonction cellulaire et de la signalisation. La capacité du composé à inhiber sélectivement certaines cibles en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
L’acide 2-[2-(2-chlorophénoxy)acétamido]-3-méthylbutanoïque peut être comparé à d’autres composés similaires, tels que :
Acide 4-chloro-2-(2-chlorophénoxy)acétamido) benzoïque : Ce composé contient également un groupe chlorophénoxy et un groupe acétamido, mais diffère dans le groupe acide.
Acide 4-chloro-2-(1-naphtyloxyacétamido) benzoïque : Structure similaire mais avec un groupe naphtyloxy au lieu d’un groupe chlorophénoxy.
Acide 4-chloro-2-(2-(4-chloro-2-méthylphénoxy)propanamido) benzoïque : Contient un groupe propanamido et un motif de substitution phénoxy différent
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale, ce qui peut entraîner des différences dans leur réactivité chimique et leur activité biologique.
Propriétés
Formule moléculaire |
C13H16ClNO4 |
|---|---|
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
2-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16ClNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-6-4-3-5-9(10)14/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
LPMYWXLZSVWLMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




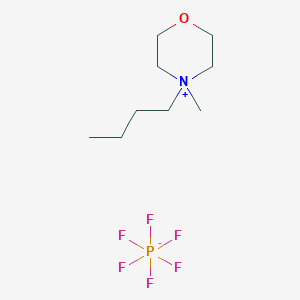
![3-Piperidinemethanamine, 1-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B12113151.png)

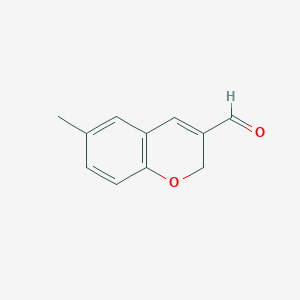
![3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12113164.png)
